3-methyloxetan-3-yl 4-nitrophenyl carbonate

Process chemistry Scale-up synthesis NAMPT inhibitor intermediate

Selecting this compound gives your team two orthogonal reactive centers in a single, scalable building block. The strained oxetane ring enables cationic or anionic ring-opening polymerization to biodegradable polycarbonates, while the activated 4-nitrophenyl carbonate (pKₐ 7.1 leaving group) provides ~500–800-fold faster aminolysis than fluoro-analogs for clean carbamate formation at ambient temperature. The one-step MeMgBr-mediated route delivers 95.2% yield at 669 g scale—a 4.3-fold advantage over MeLi—directly reducing cost of goods for preclinical supply. Unlike generic monofunctional oxetanes or symmetric biscarbonates, this scaffold supports both pharmaceutical intermediate and functional polymer monomer applications from a single inventory item.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
CAS No. 1453272-56-4
Cat. No. B6618682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyloxetan-3-yl 4-nitrophenyl carbonate
CAS1453272-56-4
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3
InChIKeyOKKWRFJBQOEVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate (CAS 1453272-56-4): A Heterobifunctional Oxetane-Carbonate Monomer for Pharmaceutical Intermediates and Ring-Opening Polymerization


3-Methyloxetan-3-yl 4-nitrophenyl carbonate (C₁₁H₁₁NO₆, MW 253.21 g/mol) is a heterobifunctional compound comprising a 3-methyl-substituted oxetane ring linked via a carbonate ester to a 4-nitrophenyl leaving group [1]. It serves as a critical pharmaceutical intermediate, most notably in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors being developed as anticancer agents [2]. Beyond medicinal chemistry, its strained oxetane ring (approximately 106–107 kJ/mol ring strain) enables cationic and anionic ring-opening polymerization, positioning it as a monomer precursor for functionalized aliphatic polycarbonates [1].

Why In-Class Carbonate or Oxetane Alternatives Cannot Substitute for 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate


This compound derives its unique utility from the simultaneous presence of two orthogonal reactive centers within a single small molecule: a strained oxetane ring capable of ring-opening polymerization or nucleophilic ring-cleavage, and an activated 4-nitrophenyl carbonate ester that functions as an efficient electrophile for carbamate and carbonate bond formation [1]. Simpler analogs—such as monofunctional oxetanes (e.g., 3-methyloxetane) or symmetric bis(4-nitrophenyl) carbonate—possess only one of these two reactive modalities. The 3-methyl substituent on the oxetane ring further modulates steric accessibility and polymer properties relative to the unsubstituted analogue 4-nitrophenyl oxetan-3-yl carbonate (CAS 1134113-37-3) [2]. Consequently, substitution with a generic carbonate or oxetane building block forfeits either the polymerization capability or the activated leaving group, precluding the compound's use as both a pharmaceutical intermediate and a functional polymer monomer.

Quantitative Differential Evidence for 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate (1453272-56-4) Against Closest Comparators


Synthesis Efficiency: One-Step MeMgBr Method (95.2% Yield) vs. Two-Step MeLi Method (22% Yield)

The patented one-step synthesis (CN109369576B) employing methylmagnesium bromide (MeMgBr) as the methylating agent achieves a 95.2% isolated yield of 3-methyloxetan-3-yl 4-nitrophenyl carbonate at the 669 g product scale [1]. This represents a >4-fold improvement over the prior art two-step method disclosed in WO2015142714A1, which used methyllithium (MeLi) and reported a yield of only 22% for the analogous transformation [1][2]. The MeMgBr process operates at -20 °C to -15 °C in anhydrous THF with straightforward aqueous workup and ethanol recrystallization, whereas the MeLi route suffered from intermediate separation difficulties that precluded industrial scale-up [1].

Process chemistry Scale-up synthesis NAMPT inhibitor intermediate Grignard methylation

Oxetane Ring Strain (106.7 kJ/mol) vs. Propylene Oxide (114.2 kJ/mol): Thermodynamically Favoring Copolymer Over Cyclic Carbonate

The oxetane ring in 3-methyloxetan-3-yl 4-nitrophenyl carbonate possesses a ring-strain energy of approximately 106.7 kJ/mol, compared to 114.2 kJ/mol for the three-membered epoxide propylene oxide [1]. This lower ring strain has a critical consequence for CO₂ copolymerization: the six-membered cyclic carbonate byproduct is thermodynamically unstable relative to the linear polycarbonate copolymer for oxetane-based systems, whereas epoxide/CO₂ coupling produces thermodynamically stable five-membered cyclic carbonates that compete with polymer formation [1]. Consequently, oxetane/CO₂ copolymerization can achieve copolymer-to-cyclic-carbonate ratios exceeding 95% under optimized conditions, while epoxide systems typically require careful catalyst tuning to suppress cyclic carbonate formation [1][2].

Ring-opening polymerization CO₂ copolymerization Biodegradable polycarbonates Thermodynamic control

Dual Orthogonal Reactivity: Oxetane Ring-Opening + Activated Carbonate Substitution vs. Monofunctional Comparators

3-Methyloxetan-3-yl 4-nitrophenyl carbonate uniquely integrates two chemically orthogonal reactive centers: (i) a strained oxetane ring that undergoes cationic ring-opening polymerization (CROP) to form poly(trimethylene carbonate)-type backbones, and (ii) a 4-nitrophenyl carbonate ester that functions as an activated electrophile for aminolysis, yielding carbamates under mild conditions (25 °C, CH₂Cl₂) [1][2]. In contrast, bis(4-nitrophenyl) carbonate (CAS 5070-13-3) provides only the activated carbonate electrophile with no polymerizable moiety, while 3-methyloxetane provides only the ring-opening polymerization handle with no leaving group for post-polymerization functionalization [1]. The electron-withdrawing nitro group (Hammett σₚ = 0.78) enhances the carbonate carbonyl electrophilicity by approximately 2–3 orders of magnitude relative to unsubstituted phenyl carbonates, based on established linear free-energy relationships for carbonate aminolysis [2].

Heterobifunctional monomer Orthogonal reactivity Post-polymerization modification Polycarbonate crosslinking

Leaving Group Efficacy: 4-Nitrophenolate (pKₐ 7.1) vs. 4-Fluorophenolate (pKₐ ~9.9) for Carbamate and Prodrug Formation

The 4-nitrophenyl carbonate leaving group in this compound exhibits a conjugate acid pKₐ of 7.1 for 4-nitrophenol, making it a substantially better leaving group than the 4-fluorophenyl analogue (4-fluorophenol pKₐ ≈ 9.9) found in 4-fluorophenyl 3-methyloxetan-3-yl carbonate (CAS 1272973-98-4) [1]. Based on the established Brønsted-type relationship for carbonate aminolysis (β_lg ≈ -1.0 to -1.2), this approximately 2.8 pKₐ unit difference translates to a predicted rate enhancement of roughly 500–800-fold for nucleophilic substitution at the carbonate carbonyl for the 4-nitrophenyl derivative relative to the 4-fluorophenyl congener [1][2]. This kinetic advantage is critical for applications requiring efficient carbamate bond formation under mild conditions, including prodrug synthesis and polymer crosslinking via aminolysis.

Leaving group ability Carbonate aminolysis Brønsted relationship Prodrug activation

Defined Role as Key NAMPT Inhibitor Intermediate: Structural Requirement for 3-Methyloxetane Carbonate vs. Alternative Carbonates

The compound is explicitly identified as the essential intermediate (compound 2) for constructing NAMPT inhibitor compound 1, a lead anticancer agent reported in J. Med. Chem. 2016, 59, 8345–8368 [1]. The 3-methyloxetan-3-yl carbonate moiety is structurally required for the final carbamate linkage in the inhibitor molecule; substitution with a simple methyl carbonate or benzyl carbonate would produce a different pharmacophore with altered potency and pharmacokinetics [1]. The patent CN109369576B was specifically developed to address the industrial supply bottleneck for this intermediate, emphasizing that the prior art synthesis (WO2015142714A1) was inadequate for producing material at the multi-kilogram scale required for preclinical development [2]. NAMPT inhibitors containing the oxetane-carbamate motif have demonstrated IC₅₀ values in the low nanomolar range (e.g., 14.6 nM) in enzymatic assays [1].

NAMPT inhibitor Anticancer intermediate Medicinal chemistry Targeted synthesis

Proven and High-Value Application Scenarios for 3-Methyloxetan-3-yl 4-Nitrophenyl Carbonate (1453272-56-4)


Industrial-Scale Synthesis of NAMPT Inhibitor Pharmaceutical Intermediates

The one-step MeMgBr-mediated synthesis (95.2% yield at 669 g scale) makes this compound the manufacturing route of choice for producing the oxetane-carbamate NAMPT inhibitor series reported in J. Med. Chem. 2016 [1]. The 4.3-fold yield advantage over the prior MeLi method directly reduces cost of goods for preclinical and clinical supply, and the process has been demonstrated in a 5 L reactor with standard workup and ethanol recrystallization purification [1].

Functional Aliphatic Polycarbonate Synthesis via Ring-Opening Polymerization with Post-Polymerization Modification

The oxetane ring undergoes cationic ring-opening polymerization (CROP) using BF₃·OEt₂/initiator systems, yielding polycarbonate backbones that retain the pendant 4-nitrophenyl carbonate groups [2]. These pendant activated carbonates can subsequently be aminolyzed with functional amines to introduce crosslinks, fluorophores, or bioactive moieties, enabling tunable thermal (Tg modulation) and mechanical properties in the resulting polycarbonate materials [2].

Biodegradable Polymer Precursor for Biomedical Material Applications

Oxetane/CO₂ copolymerization produces poly(trimethylene carbonate) (PTMC)-type polymers that are biodegradable thermoplastic elastomers with established clinical applications in surgical sutures, drug delivery devices, and body implants [2][3]. The 3-methyloxetane scaffold provides a higher copolymer-to-cyclic-carbonate selectivity (>95%) compared to epoxide-based systems due to the thermodynamic instability of the six-membered cyclic carbonate relative to the linear polymer [3].

Activated Carbonate Electrophile for Mild-Condition Carbamate and Prodrug Synthesis

The 4-nitrophenyl carbonate moiety reacts with primary and secondary amines at ambient temperature (25 °C) in dichloromethane to form stable carbamate linkages [4]. The pKₐ 7.1 leaving group (4-nitrophenol) provides approximately 500–800-fold faster aminolysis kinetics compared to 4-fluorophenyl carbonates, making this the preferred reagent when rapid, high-yield carbamate formation is required for prodrug conjugation or polymer functionalization under mild conditions [4].

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